3,3,5-Trimethylpyrrolidine-2,4-dione
Description
3,3,5-Trimethylpyrrolidine-2,4-dione is a cyclic diketone derivative characterized by a pyrrolidine backbone substituted with three methyl groups at positions 3, 3, and 5, and two ketone groups at positions 2 and 3. The positions and number of methyl groups influence steric and electronic properties, which may modulate reactivity, solubility, and biological activity.
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
3,3,5-trimethylpyrrolidine-2,4-dione |
InChI |
InChI=1S/C7H11NO2/c1-4-5(9)7(2,3)6(10)8-4/h4H,1-3H3,(H,8,10) |
InChI Key |
DCEKYPVGOVBVKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)C(C(=O)N1)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 3,3,5-Trimethylpyrrolidine-2,4-dione, along with their similarity scores and substituent patterns:
| Compound Name | CAS Number | Substituent Positions | Dione Positions | Structural Similarity |
|---|---|---|---|---|
| 3,3,4-Trimethylpyrrolidine-2,5-dione | 61748-86-5 | 3,3,4-methyl | 2,5 | 1.00 |
| 3,3,4,4-Tetramethylpyrrolidine-2,5-dione | 3566-61-8 | 3,3,4,4-methyl | 2,5 | 1.00 |
| Unspecified analog | 4831-43-0 | - | - | 0.97 |
| Unspecified analog | 5615-90-7 | - | - | 0.97 |
Key Observations:
Tetramethyl derivatives (e.g., 3,3,4,4-Tetramethylpyrrolidine-2,5-dione) exhibit increased hydrophobicity, which may lower aqueous solubility but enhance membrane permeability .
Similarity Scores :
- A similarity score of 1.00 (as seen in 3,3,4-Trimethylpyrrolidine-2,5-dione) indicates near-identical structural frameworks, suggesting comparable reactivity in synthetic applications.
- Lower scores (e.g., 0.97) likely reflect differences in substituent placement or functional groups, which could alter biological or physicochemical profiles .
Pharmacological and Physicochemical Considerations
While direct data on this compound are unavailable, insights can be drawn from structurally related compounds:
Lipophilicity and Solubility :
Methyl groups increase logP values, enhancing lipophilicity. For example, tetramethyl analogs may exhibit logP values ~1.5–2.0, favoring blood-brain barrier (BBB) permeability, as seen in benzooxazine-dione derivatives like NSC777205 .- Drug-Likeness: Pyrrolidine-dione analogs typically comply with Lipinski’s rules (molecular weight <500, hydrogen bond donors ≤5, acceptors ≤10), making them viable candidates for drug development. However, excessive methylation may reduce solubility, requiring formulation optimization .
Preparation Methods
Reaction Steps:
-
Synthesis of Methylene Precursor : 5,5-Dimethyl-3-methylenepyrrolidin-2-one is prepared via aldol condensation of formaldehyde with 5,5-dimethylpyrrolidin-2-one, followed by dehydration.
-
Catalytic Hydrogenation : The methylene group undergoes hydrogenation using heterogeneous catalysts such as Ru/C or Rh/Al₂O₃ under 3–5 bar H₂ pressure.
Optimization Insights :
-
Solvent : Methanol or ethanol improves catalyst dispersion.
-
Temperature : 25–40°C minimizes side reactions like over-reduction.
Stereoselective Reduction Using Metal Borohydrides
Sodium borohydride (NaBH₄) in combination with metal chlorides enables stereoselective reduction of α,β-unsaturated ketone intermediates. This method was adapted from studies on analogous pyrrolidine-diones:
Procedure:
-
Substrate Preparation : 3,3-Dimethyl-5-methylenepyrrolidine-2,4-dione is synthesized via Knoevenagel condensation of 3,3-dimethylpyrrolidine-2,4-dione with formaldehyde.
-
Reduction System :
Mechanistic Considerations :
-
Metal Coordination : Mg²⁺ and Zn²⁺ coordinate to the carbonyl oxygen, directing hydride attack to the re or si face.
-
Solvent Effects : Anhydrous methanol enhances selectivity by stabilizing the transition state.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Stereoselectivity (ee %) | Key Advantages | Limitations |
|---|---|---|---|---|
| Dieckmann Cyclization | 65–70 | N/A | Scalable, uses inexpensive reagents | Multiple steps, moderate yields |
| Catalytic Hydrogenation | 80–85 | 75–90 | High selectivity, single-step reduction | Requires specialized catalysts |
| Metal Borohydride | 75–85 | 85–92 | Tunable stereochemistry, mild conditions | Sensitivity to moisture and oxygen |
Structural Influences :
-
Methyl Substitution : The 3,3,5-trimethyl configuration imposes significant steric hindrance, complicating cyclization but enhancing stereoselectivity during hydrogenation.
-
Ring Strain : The pyrrolidine-dione core’s rigidity favors endo transition states in Dieckmann cyclization, improving cyclization efficiency.
Industrial-Scale Considerations
For large-scale production, catalytic hydrogenation and Dieckmann cyclization are preferred due to their compatibility with continuous flow reactors. Recent patents highlight:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3,3,5-Trimethylpyrrolidine-2,4-dione, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of substituted amines with diketones under acidic or basic conditions. For example, analogous pyrrolidine-diones are synthesized using hexamine and acetic acid at elevated temperatures (120°C) to promote cyclization . Key parameters include solvent choice (e.g., THF or ethanol), catalyst selection (e.g., MnO₂ for oxidation steps), and temperature control to avoid side reactions like over-alkylation. Yields are optimized by slow addition of methylating agents (e.g., methyl iodide) to ensure regioselective substitution at the 3,3,5 positions .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are critical for confirming substituent positions. For example, methyl groups at the 3,3,5 positions produce distinct singlet peaks in H NMR due to equivalent protons .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated m/z for C₈H₁₁NO₂: 153.0790) .
- Elemental Analysis : Combustion analysis verifies C, H, N, and O percentages (e.g., ±0.3% deviation from theoretical values) .
Q. What stability considerations are critical for handling this compound in experimental settings?
- Methodological Answer : The compound is sensitive to prolonged exposure to moisture and light. Storage under inert gas (argon) at –20°C in amber vials minimizes degradation. Stability under acidic/basic conditions should be tested via pH-dependent kinetic studies (e.g., HPLC monitoring over 24 hours) to identify decomposition pathways .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., enzymes in neurodegenerative pathways).
- QSAR Studies : Correlate substituent electronic properties (Hammett constants) with activity data to prioritize synthetic targets. For example, electron-withdrawing groups at the 5-position may enhance inhibitory potency .
- MD Simulations : Assess conformational stability of derivatives in aqueous environments (e.g., GROMACS simulations) .
Q. What strategies resolve contradictions in reported reaction yields for analogous pyrrolidine-diones?
- Methodological Answer :
- Design of Experiments (DOE) : Systematically vary parameters (solvent polarity, catalyst loading) to identify critical factors. For instance, Pd(PPh₃)₄-catalyzed cross-coupling reactions show yield discrepancies due to trace oxygen levels, which can be mitigated by degassing solvents .
- In Situ Monitoring : Techniques like FTIR or Raman spectroscopy track intermediate formation, enabling real-time adjustments (e.g., quenching side reactions) .
Q. How do substituent modifications at the 3,5-positions affect the compound’s reactivity in nucleophilic additions?
- Methodological Answer :
- Kinetic Studies : Compare reaction rates of 3,3,5-trimethyl vs. 3,5-dichloro derivatives with nucleophiles (e.g., Grignard reagents). Steric hindrance from methyl groups reduces accessibility to the diketone carbonyl, slowing additions .
- X-Ray Crystallography : Resolve crystal structures to quantify bond angles and steric bulk effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
